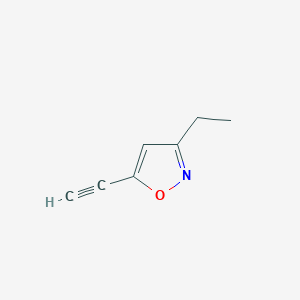
3-Ethyl-5-ethynyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
General Methodology for Synthesis
The synthesis of 2,5-disubstituted-1,3-oxazoles, such as 3-Ethyl-5-ethynyl-1,2-oxazole, can be achieved through the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, which provides a reactive C-5 carbanion. This carbanion can then react with various electrophiles, including aldehydes and ketones. The formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles further allows for cross-coupling reactions, which are essential for the synthesis of disubstituted oxazoles .
Synthesis Analysis
A three-step method has been described for the synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, which could be adapted for the synthesis of 3-Ethyl-5-ethynyl-1,2-oxazole. The process involves the use of bis(trimethylsilyl)acetylene and acrylic acid derivatives as starting materials. The key intermediate, 2-acyl-1-phthalimidoaziridines, is obtained through oxidative phthalimidoaziridination of enynones, which is then thermally expanded to yield the target oxazoles .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be characterized using various spectroscopic techniques. For instance, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was characterized by IR spectroscopy, 13C NMR, Mass spectroscopy, and single-crystal X-ray diffraction analysis. These techniques can similarly be applied to analyze the structure of 3-Ethyl-5-ethynyl-1,2-oxazole .
Chemical Reactions Analysis
The oxazole ring can participate in various chemical reactions. For example, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for synthesizing substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions. This suggests that 3-Ethyl-5-ethynyl-1,2-oxazole could also undergo similar reactions to yield a variety of substituted oxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be deduced from their molecular structure. For instance, the crystallographic parameters and hydrogen bonding patterns can influence the compound's solubility, melting point, and reactivity. The structure of 3-Ethyl-5-ethynyl-1,2-oxazole can be expected to exhibit unique properties based on its ethyl and ethynyl substituents, which can be analyzed through experimental methods such as X-ray crystallography .
Applications De Recherche Scientifique
Transition Metal Coordination Chemistry
3-Ethyl-5-ethynyl-1,2-oxazole is related to the 1,3-oxazole ligands, which have been extensively studied for their utility in transition metal-catalyzed asymmetric organic syntheses. These ligands are versatile, easily synthesized, and can modulate chiral centers near donor atoms. They have significant applications in the field of coordination chemistry, particularly in structural characterization using X-ray diffraction and NMR spectroscopy (Gómez, Muller, & Rocamora, 1999).
Polymerization Applications
The oxazole family, including compounds like 3-Ethyl-5-ethynyl-1,2-oxazole, has been utilized in polymerization processes. For instance, certain oxazole derivatives have been polymerized via cationic ring-opening isomerization, demonstrating potential in material sciences (Simionescu, Onofrei, & Grigoras, 1987).
Crystal Structure Studies
Compounds within the oxazole family have been synthesized and analyzed using single crystal X-ray diffraction methods. This includes studies on the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, which shares structural similarities with 3-Ethyl-5-ethynyl-1,2-oxazole (Marjani, 2013).
Anticancer Research
Oxazole-based compounds, including those related to 3-Ethyl-5-ethynyl-1,2-oxazole, have been a significant target in anticancer research. Their structure enables interactions with various enzymes and receptors, aiding in the discovery of new drugs (Chiacchio et al., 2020).
Corrosion Inhibition
Some oxazole derivatives have been investigated as anticorrosion agents for metals in acidic environments. Their inhibition efficiency and molecular interactions with metal surfaces have been studied, providing insights into protective coatings and materials science (Rahmani et al., 2019).
Catalytic Synthesis
Oxazoles, including those related to 3-Ethyl-5-ethynyl-1,2-oxazole, have been central to catalytic synthesis methodologies. These methods have broad applications in medicinal, pharmaceutical, and material sciences, with 1,3-oxazole derivatives serving as important building blocks (Shinde et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
3-ethyl-5-ethynyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-3-6-5-7(4-2)9-8-6/h2,5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVANSLQRXSRLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-ethynyl-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B3008800.png)
![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)



![1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B3008810.png)
![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)
![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)

